

Comparative TKI Profiles and Quantitative Data

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Compound Focus: Vorolanib

CAS No.: 1013920-15-4

Cat. No.: S546867

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The table below summarizes the receptor inhibition and specific properties of **vorolanib**, axitinib, and sunitinib based on key experiments [1].

Property	Vorolanib	Axitinib	Sunitinib
TKI Classification	Type II [1]	Type II [1]	Type I [1]
VEGFR1 Inhibition	Potent pan-VEGFR inhibition [1]	Potent pan-VEGFR inhibition [1]	Potent pan-VEGFR inhibition [1]
VEGFR2 Inhibition	Potent pan-VEGFR inhibition [1]	Potent pan-VEGFR inhibition [1]	Potent pan-VEGFR inhibition [1]
VEGFR3 Inhibition	Potent pan-VEGFR inhibition [1]	Potent pan-VEGFR inhibition [1]	Potent pan-VEGFR inhibition [1]
TIE2 Inhibition	No significant inhibition [1] [2]	Potent inhibition (up to 89%) [1] [2]	No significant inhibition [1] [2]
Melanin Binding	No binding [1] [2]	No binding [1]	Binds melanin [1] [2]
VEGFR2 (KDR) IC ₅₀	1.12 nM [3]	Information missing	17.25 nM [3]

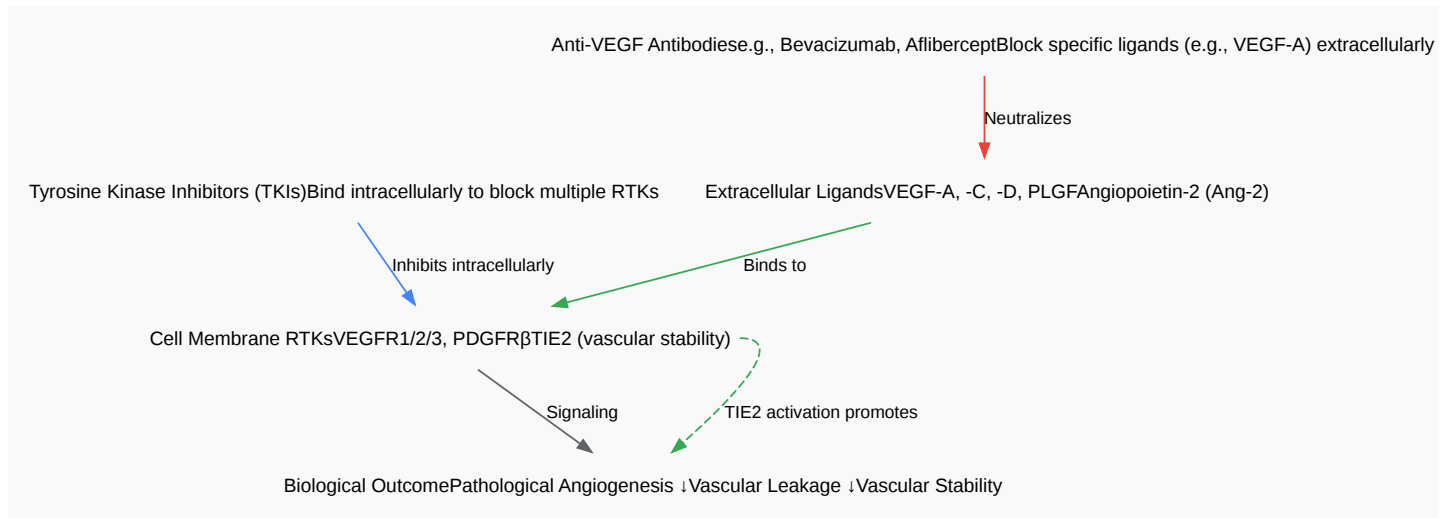
Detailed Experimental Protocols

To interpret the data above, understanding the key experimental methods is essential.

- **Kinase Profiling (HotSpot Assay)**
 - **Purpose:** To measure the ability of TKIs to inhibit a panel of kinase enzymes [1].
 - **Methodology:** Specific kinase/substrate pairs were prepared in a reaction buffer. The TKIs were diluted to 10 μ M and 1 μ M concentrations and added to the buffer. Reactions were initiated by adding a mixture of ATP and ³³P-ATP. After incubation, reactions were spotted onto filter paper, washed to remove unbound phosphate, and kinase activity was quantified [1].
- **IC₅₀ Determination**
 - **Purpose:** To determine the potency of a TKI by calculating the concentration that inhibits 50% of a kinase's activity [1] [3].
 - **Methodology:** Serial dilutions of each TKI were tested against a specific kinase (e.g., VEGFR2/KDR). The percentage of kinase inhibition at each concentration was measured and used to generate a dose-response curve from which the IC₅₀ value was derived [1] [3].
- **In Vitro Angiogenesis Tube Formation Assay**
 - **Purpose:** To assess the functional impact of TKIs on the formation of vascular networks by endothelial cells [1] [3].
 - **Methodology:** Human Umbilical Vein Endothelial Cells (HUVECs) were induced to form tube-like structures on a Matrigel matrix. The cells were treated with the TKIs at various concentrations (e.g., 50 nM and 100 nM). Inhibition of angiogenesis was quantified by measuring the reduction in the number or completeness of the tubes formed compared to a control [1] [3].
- **Melanin Binding Assay**
 - **Purpose:** To evaluate if a TKI binds to melanin, which is present in ocular tissues like the RPE and choroid [1].
 - **Methodology:** The assay measured the binding of each TKI to melanin in vitro. Chloroquine was used as a positive control. The results were reported as a percentage of drug bound [1] [2].

Mechanism of Action and Signaling Pathways

The following diagram illustrates the key receptors involved in pathological angiogenesis and how different therapies target them, highlighting **vorolanib**'s distinct mechanism.



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This visual demonstrates that unlike antibody-based therapies which block select ligands extracellularly, TKIs work inside the cell to inhibit receptor signaling. A key differentiator is that inhibiting TIE2 (as axitinib does) can undermine vascular stability, whereas **vorolanib**'s selective profile avoids this issue [1] [2] [4].

Interpretation and Significance for Drug Development

The experimental data indicates several advantages for **vorolanib** in ocular drug development:

- **Selective Pan-VEGFR Inhibition:** As a type II TKI, **vorolanib** binds to inactive kinase conformations, which are more variable than active ones, leading to higher selectivity and a potentially cleaner safety profile [1].
- **Preservation of Vascular Stability:** The potent inhibition of TIE2 by axitinib is an undesired trait, as TIE2 signaling is essential for maintaining mature, stable blood vessels. **Vorolanib**'s lack of TIE2 inhibition may translate to a superior safety profile by preserving vascular health [1] [5].
- **Favorable Ocular Pharmacokinetics:** The absence of melanin binding is a positive attribute, as drugs that bind melanin can accumulate in pigmented ocular tissues (e.g., RPE, choroid), which complicates pharmacokinetics and could potentially lead to long-term toxicity [1].

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